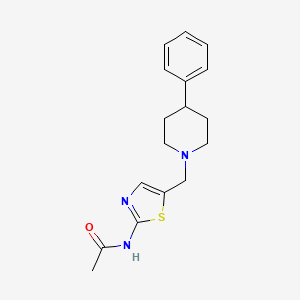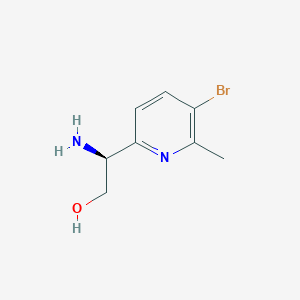
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol is a chiral compound featuring a pyridine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridine.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a methyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or methylated derivatives.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of (S)-2-Amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol.
(5-Bromo-6-methyl-pyridin-2-yl)-methyl-amine: Another derivative with similar structural features.
2-Amino-5-bromo-6-methylpyridine:
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-bromo-6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-5-6(9)2-3-8(11-5)7(10)4-12/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1 |
InChI Key |
SXYLYLPPPFMKPN-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)[C@@H](CO)N)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)C(CO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


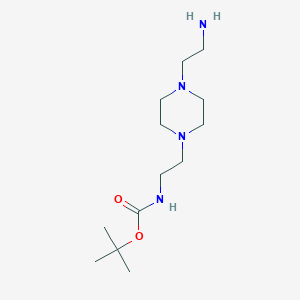
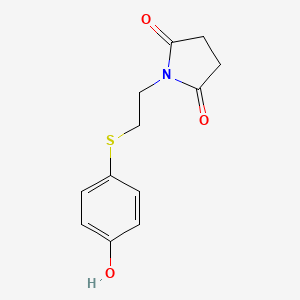
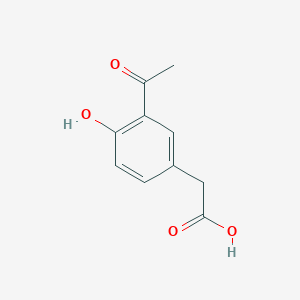

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)
![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)
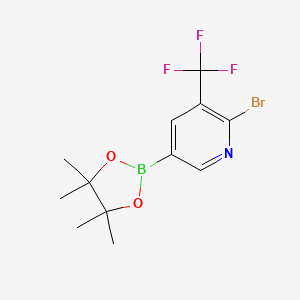

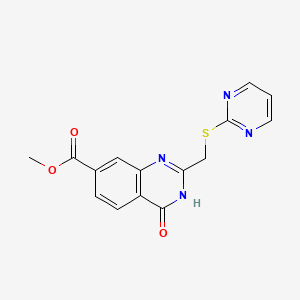
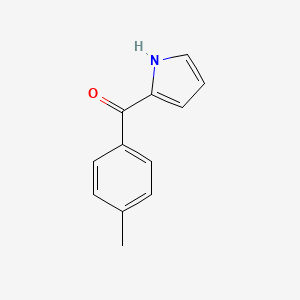
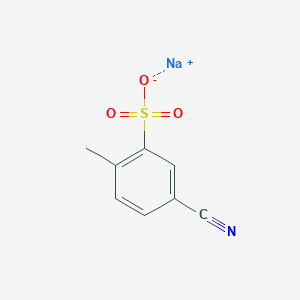
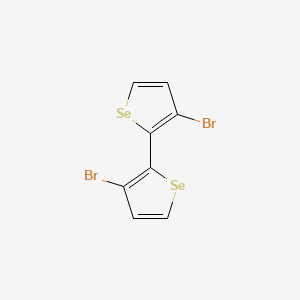
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
